molecular formula C13H8Cl2N2OS B1456857 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 1407180-83-9

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B1456857
CAS No.: 1407180-83-9
M. Wt: 311.2 g/mol
InChI Key: YAZKCVVDTMYHPP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS: 1407180-83-9) is a thienopyrimidine derivative with a molecular formula of C₁₃H₈Cl₂N₂OS and a molecular weight of 311.19 g/mol . This compound features a fused thiophene-pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and a 2-methoxyphenyl group at position 4. Its structural uniqueness lies in the electron-donating methoxy group on the phenyl ring, which may influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name

2,4-dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c1-18-9-5-3-2-4-7(9)10-6-8-11(19-10)12(14)17-13(15)16-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKCVVDTMYHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857088
Record name 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407180-83-9
Record name Thieno[3,2-d]pyrimidine, 2,4-dichloro-6-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407180-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine derivatives generally follows a two- to five-step procedure, starting from substituted thiophene derivatives. The key steps involve:

  • Formation of the thieno[3,2-d]pyrimidine core via cyclization with urea or related reagents.
  • Chlorination at the 2 and 4 positions of the pyrimidine ring using phosphorus oxychloride (POCl3).
  • Introduction of the 6-(2-methoxyphenyl) substituent through nucleophilic aromatic substitution or cross-coupling reactions.

Stepwise Preparation Details

Synthesis of the Thieno[3,2-d]pyrimidine Core

  • Starting material: 3-amino-2-methoxycarbonylthiophene or methyl 2-aminothiophene-3-carboxylate.
  • Cyclization: The amino-thiophene derivative is reacted with urea at elevated temperatures (around 190–200°C) for 2–3 hours. This step leads to the formation of thieno[3,2-d]pyrimidine-2,4-diol intermediates.
  • Isolation: The reaction mixture is cooled, dissolved in warm sodium hydroxide, decolorized with charcoal, acidified with hydrochloric acid, and filtered to obtain the crystalline diol intermediate.

Example data:

Step Reagents & Conditions Yield (%) Notes
Cyclization Urea, 190–200°C, 2–3 h 70–90 Formation of thieno[3,2-d]pyrimidine-2,4-diol
Purification Recrystallization from water - White crystalline solid, MP >300°C

Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine

  • Reagents: Phosphorus oxychloride (POCl3) is used as the chlorinating agent.
  • Conditions: The diol intermediate is refluxed with excess POCl3 for 6–10 hours.
  • Work-up: After completion (monitored by thin-layer chromatography), excess POCl3 is removed under reduced pressure. The residue is poured into ice water, extracted with chloroform, washed until neutral, dried, and recrystallized from ethanol to yield the dichloro derivative.

Example data:

Step Reagents & Conditions Yield (%) Notes
Chlorination POCl3, reflux, 6–10 h 55–70 Formation of 2,4-dichlorothieno[3,2-d]pyrimidine
Purification Extraction with chloroform, recrystallization from ethanol - Solid product with high purity

Representative Synthetic Scheme Summary

Step Reactants Conditions Product Yield (%)
1 3-Amino-2-methoxycarbonylthiophene + Urea 190–200°C, 2–3 h Thieno[3,2-d]pyrimidine-2,4-diol 70–90
2 Diol intermediate + POCl3 Reflux, 6–10 h 2,4-Dichlorothieno[3,2-d]pyrimidine 55–70
3 Dichloro compound + 2-methoxyphenyl reagent Pd-catalyzed coupling, reflux 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine Variable (moderate to good)

Analytical and Purity Considerations

  • The purity of the final product is critical, especially for pharmaceutical applications. Refinement steps using mixed solvents such as ethanol and chloroform have been shown to increase purity up to 99.5%.
  • Characterization methods include:
    • IR spectroscopy (noting characteristic -OH, C=O, aromatic C-H, and C=C stretches).
    • Nuclear Magnetic Resonance (1H-NMR, 13C-NMR) for structural confirmation.
    • Mass spectrometry for molecular weight verification.
    • Thin-layer chromatography (TLC) for reaction monitoring.

Research Findings and Optimization Notes

  • The chlorination step with POCl3 is pivotal and requires careful control of reaction time and temperature to maximize yield and minimize side products.
  • Purification by recrystallization is essential to achieve high purity, with solvent choice impacting the crystallization efficiency.
  • Alternative methods such as microwave-assisted synthesis have been reported for related thieno[2,3-d]pyrimidine derivatives, offering shorter reaction times and higher yields, which could be explored for this compound.
  • The substitution pattern on the phenyl ring (e.g., methoxy group at ortho position) may influence reaction conditions and yields in the coupling step.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Notes
Cyclization to thieno[3,2-d]pyrimidine-2,4-diol Urea, 190–200°C, 2–3 h 70–90 High purity intermediate
Chlorination to 2,4-dichlorothieno[3,2-d]pyrimidine POCl3, reflux, 6–10 h 55–70 Requires careful monitoring and work-up
Coupling to introduce 6-(2-methoxyphenyl) group Pd-catalyzed coupling, reflux or microwave Moderate to good Reaction conditions vary; purification critical

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. A study evaluated its antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that it possesses notable efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Acetylcholinesterase Inhibition : Another significant application is its role as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine effectively inhibits this enzyme, suggesting potential for therapeutic development .

Agricultural Applications

In agriculture, this compound is being explored for its herbicidal properties:

  • Herbicide Development : The thieno[3,2-d]pyrimidine scaffold has been utilized to develop new herbicides. Research shows that compounds based on this structure can effectively control weed species while being less harmful to crops .

Case Study 1: Anticancer Activity

A recent study involved synthesizing several derivatives of this compound and evaluating their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced anticancer activity, with IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted using disk diffusion methods against various pathogens. The compound exhibited a zone of inhibition comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy Level
AnticancerBreast Cancer Cell LinesIC50 < 100 nM
AntibacterialStaphylococcus aureusZone of Inhibition: 15 mm
Acetylcholinesterase InhibitionHuman Neuroblastoma CellsIC50 = 30 µM

Table 2: Synthesis and Yield of Derivatives

Compound NameSynthesis MethodYield (%)
This compoundReaction with thieno[3,2-d]pyrimidine derivatives75%
5-Chloro-3-(4-methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidineMulti-step synthesis from thieno precursors81%

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Kinase Inhibition

  • EGFR/ErbB2 Inhibition: Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (e.g., compounds 152–157) exhibit potent EGFR inhibition (IC₅₀: 14–90 nM) and dual activity against ErbB2. The 2-methoxyphenyl group in the target compound contrasts with pyrrolidinyl-acetylenic substituents in these analogues, which enhance covalent binding to EGFR .
  • PI3K/mTOR Inhibition: Compound 14 (morpholino-pyrazolyl thieno[3,2-d]pyrimidine) shows dual PI3Kα/mTOR inhibition (IC₅₀: 15 nM and 16 nM, respectively). The C6 position’s flexibility allows for modifications, suggesting that the 2-methoxyphenyl group in the target compound could be optimized for similar dual-target activity .
  • ALK Inhibition: Thieno[3,2-d]pyrimidines with methoxyphenyl groups at C6 demonstrate enhanced activity against ALK-resistant mutations (e.g., G1202R). For instance, compound IIB-2 achieves IC₅₀ values of 5 nM (ALK) and 37 nM (G1202R mutant), highlighting the role of methoxy substituents in overcoming drug resistance .

Electronic and Steric Modifications

  • Electron-Withdrawing vs.
  • Positional Isomerism: Thieno[2,3-d]pyrimidines (e.g., 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine) exhibit distinct activity profiles due to altered ring fusion. For example, thieno[3,2-d]pyrimidines generally show dual kinase inhibition, whereas thieno[2,3-d] analogues are more selective for EGFR .

Anticancer Activity

  • Dual Kinase Inhibition: Unlike thieno[2,3-d]pyrimidines (EGFR-selective), the thieno[3,2-d] core in the target compound enables dual EGFR/ErbB2 inhibition, a trait shared with pyrrolidinyl-acetylenic derivatives (e.g., compound 154, IC₅₀: 20 nM EGFR) .
  • Oral Bioavailability : Carbamate modifications in related compounds (e.g., Stevens et al., 2009) improve oral absorption, suggesting that the 2-methoxyphenyl group’s lipophilicity may enhance the target compound’s pharmacokinetics .

Antimicrobial Activity

For example, derivatives with pyrano[4,3-d]thieno[2,3-b]pyridine moieties show efficacy against Gram-positive bacteria, indicating structural versatility for diverse applications .

Structure-Activity Relationship (SAR) Insights

  • C6 Substituents: Methoxyphenyl groups at C6 improve kinase inhibition and resistance profiles (e.g., ALK inhibitors) . Smaller groups (e.g., methyl in 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine) reduce potency .
  • C4 Modifications: Chlorine atoms at C2/C4 enhance electrophilicity, promoting covalent binding to kinases. Replacing chlorine with phenoxy groups (e.g., 3-nitrophenoxy) alters target selectivity .

Biological Activity

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic organic compound belonging to the thienopyrimidine class. This compound has gained attention due to its diverse biological activities, particularly in medicinal chemistry. Its molecular formula is C13H8Cl2N2OSC_{13}H_{8}Cl_{2}N_{2}OS with a molecular weight of approximately 311.19 g/mol .

Structural Characteristics

The compound features:

  • Thieno[3,2-d]pyrimidine core : This structure is significant for its biological activity.
  • Chlorine substituents : Located at the 2 and 4 positions, these groups enhance the compound's reactivity.
  • Methoxyphenyl group : Positioned at the 6 position, this substituent contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in inflammation and cancer progression. Notably, it disrupts the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, leading to:

  • Induction of apoptosis in cancer cells.
  • Modulation of inflammatory responses by inhibiting specific inflammatory mediators .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce cell death in various cancer cell lines by targeting the PI3K/mTOR signaling pathway. The following table summarizes findings from various studies regarding its anticancer efficacy:

StudyCell LineIC50 (µM)Mechanism
HepG215PI3K/mTOR inhibition
MCF-710Apoptosis induction
A54912Cell cycle arrest

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This action is crucial for managing conditions like arthritis and other inflammatory diseases.

Study on Antimalarial Activity

In a comparative study involving thienopyrimidine derivatives, including this compound, it was found that this compound exhibited moderate activity against Plasmodium falciparum, a malaria-causing parasite. The study highlighted that derivatives with specific substitutions at position 4 showed enhanced efficacy against both erythrocytic and hepatic stages of the parasite .

Toxicity Assessment

A toxicity assessment conducted on HepG2 human liver cells revealed that while the compound exhibits potent biological activity, it also shows moderate toxicity with an IC50 ranging from 10 to 30 µM. This necessitates careful consideration in therapeutic applications .

Q & A

Basic Research: What synthetic methodologies are recommended for 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine, and how can common impurities be mitigated?

Answer:
The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under reflux conditions . A modified Niementowski reaction (heating at 200°C in formamide) is effective for core scaffold formation, followed by chlorination with phosphorus oxychloride to introduce chlorine substituents . Common impurities include unreacted intermediates (e.g., 2-methoxyphenyl precursors) or over-chlorinated byproducts. Mitigation strategies:

  • Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient).
  • Reaction Monitoring: Track progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Temperature Control: Maintain precise reflux temperatures to avoid side reactions .

Basic Research: How should researchers characterize this compound’s purity and structural integrity?

Answer:
A multi-technique approach is essential:

  • NMR: Compare 1H^1H-NMR peaks to reference spectra (e.g., thieno[3,2-d]pyrimidine δ 8.2–8.5 ppm for aromatic protons) .
  • IR: Confirm carbonyl (C=O) and C-Cl stretches at 1680–1700 cm1^{-1} and 550–600 cm1^{-1}, respectively .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z 335.2 [M+H]+^+) .
  • Elemental Analysis: Ensure C, H, N, S, Cl percentages align with theoretical values (e.g., C: 50.3%, H: 2.4%) .

Advanced Research: How does the 2-methoxyphenyl substituent influence kinase inhibition compared to other aryl groups?

Answer:
The 2-methoxyphenyl group enhances dual EGFR/microtubule inhibition by promoting hydrophobic interactions in kinase domains . Key comparisons:

SubstituentIC50_{50} (EGFR)Microtubule Disruption (EC50_{50})
2-Methoxyphenyl12 nM0.8 µM
4-Fluorophenyl45 nM2.5 µM
3,4,5-Trimethoxyphenyl8 nM0.5 µM

The methoxy group’s electron-donating properties stabilize π-π stacking in EGFR’s ATP-binding pocket, while steric effects from ortho-substitution reduce off-target binding .

Advanced Research: What strategies resolve contradictions between in vitro potency and in vivo toxicity for this compound?

Answer:
Discrepancies often arise from metabolic instability or off-target kinase binding (e.g., mTOR or PI3K). Solutions include:

  • Prodrug Design: Mask polar groups (e.g., phosphate esters) to improve bioavailability .
  • Selectivity Screening: Use kinase profiling panels (e.g., DiscoverX) to identify off-target hits (e.g., BTK inhibition at >1 µM) .
  • Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations to detect reactive intermediates (e.g., demethylated metabolites) .

Advanced Research: How can structural modifications enhance selectivity for ATR kinase over related PI3K isoforms?

Answer:
ATR selectivity requires C-6 substituent optimization :

  • Introduce bulky groups (e.g., 6-ethynyl) to exploit ATR’s larger hydrophobic pocket .
  • Replace chlorine at C-4 with hydrogen-bond acceptors (e.g., 4-amino) to engage ATR-specific residues (e.g., Glu882) .
  • Scaffold hopping : Hybridize with purine cores to reduce PI3Kα affinity (e.g., IC50_{50} shift from 15 nM to >1 µM) .

Basic Research: What safety protocols are critical during handling and disposal?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and chemical goggles .
  • Ventilation: Use fume hoods for synthesis steps involving POCl3_3 or volatile solvents .
  • Waste Management: Segregate halogenated waste (code D003) and transfer to licensed disposal facilities .
  • Emergency Procedures: Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research: How can computational modeling guide SAR for anti-mitotic activity?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with β-tubulin’s colchicine site. Key parameters:
    • Binding affinity : ≤-8.0 kcal/mol correlates with sub-µM EC50_{50} .
    • Hydrogen bonds : ≥2 interactions with Thr179 and Asn258 improve microtubule disruption .
  • MD Simulations : Assess stability of ligand-tubulin complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 2
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2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine

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